molecular formula C8H8N2O4 B181772 Glycine, N-(4-nitrophenyl)- CAS No. 619-91-0

Glycine, N-(4-nitrophenyl)-

Cat. No.: B181772
CAS No.: 619-91-0
M. Wt: 196.16 g/mol
InChI Key: MTRZHSVFAGKMOA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of glycine, an amino acid. The nitrophenyl group imparts distinct chemical properties to the molecule, making it a subject of interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-nitrophenyl)- typically involves the reaction of glycine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-nitrophenyl)- can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise temperature and pressure control to ensure consistent product quality .

Types of Reactions:

    Oxidation: Glycine, N-(4-nitrophenyl)- can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties and biological activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Glycine, N-(4-nitrophenyl)- involves its interaction with specific molecular targets in cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death) and inhibition of cell proliferation . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

    4-Nitrophenylalanine: Similar to Glycine, N-(4-nitrophenyl)-, but with an alanine backbone instead of glycine.

    4-Nitrophenylserine: Contains a serine backbone with a nitrophenyl group.

    4-Nitrophenylcysteine: Features a cysteine backbone with a nitrophenyl group.

Uniqueness: Glycine, N-(4-nitrophenyl)- is unique due to its simple glycine backbone, which makes it more flexible and less sterically hindered compared to other nitrophenyl-substituted amino acids. This flexibility allows it to participate in a wider range of chemical reactions and interact with various molecular targets more effectively .

Properties

IUPAC Name

2-(4-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZHSVFAGKMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060712
Record name Glycine, N-(4-nitrophenyl)-
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Molecular Weight

196.16 g/mol
Source PubChem
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CAS No.

619-91-0
Record name N-(4-Nitrophenyl)glycine
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Record name Glycine, N-(4-nitrophenyl)-
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Record name Glycine, N-(4-nitrophenyl)-
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Record name Glycine, N-(4-nitrophenyl)-
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Record name Glycine, N-(4-nitrophenyl)-
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Record name 2-[(4-nitrophenyl)amino]acetic acid
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Synthesis routes and methods I

Procedure details

From 1-fluoro-4-nitrobenzene by heating with glycine at reflux in a mixture of aqueous sodium bicarbonate and dioxane to give (4-nitro-phenylamino)-acetic acid, followed by treatment with formaldehyde and formic acid at reflux to give [methyl-(4-nitro-phenyl)-amino]-acetic acid. Treatment with thionyl chloride and catalytic DMF to give the acid chloride followed by amide formation with 2-amino-4,6-dimethylpyridine in triethylamine and chloroform gives N-(4,6-dimethyl-pyridin-2-yl)-2-(4-nitro-phenylamino)-acetamide. The amide is the reduced with borane-dimethylsulfide in THF at reflux then catalytic hydrogenation over Raney nickel in methanol gives the required aniline.
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Synthesis routes and methods II

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To a suspension of 4-nitroaniline (13.8 g, 100 mmol) in water (300 mL) was added chloroacetic acid (18.9 g, 200 mmol). The reaction mixture was refluxed overnight and cooled to rt. The title compound was collected by filtration, washed with water and a mixture of hexane and ether (1:1) and dried in vacuo to yield 14.6 g (74%). 1H NMR (400 MHz, DMSO-d6) δ: 12.83 (s, 1H), 8.00 (d, 2H), 7.45 (t, 1H), 6.65 (d, 2H), 4.00 (d, 2H).
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Synthesis routes and methods III

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Prepared from 1-fluoro-4-nitrobenzene and glycine
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Synthesis routes and methods IV

Procedure details

Glycine (5.31 g, 70.8 mmol) was added to a mixture of 1-fluoro-4-nitro-benzene (5.0 g, 35.4 mmol) and sodium bicarbonate (5.94 g, 70.8 mmol) in dioxane (10 mL) and water (60 mL) and heated at reflux for 6 h. The reaction mixture was cooled to room temperature and washed with ethyl acetate. The aqueous layer was acidified with 1N hydrochloric acid to pH ˜3 and extracted with ethyl acetate. The extract was washed with water, brine, dried over anhydrous sodium sulfate and concentrated to dryness to afford (4-nitro-phenylamino)-acetic acid (5.0 g, 72%) as a yellow solid.
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